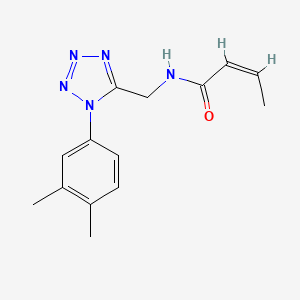
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a butenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Attachment of the Butenamide Moiety: The butenamide moiety is introduced via a coupling reaction between the tetrazole derivative and a suitable butenamide precursor, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenamide moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenamide moiety, resulting in the formation of saturated amides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Alkylated or aminated tetrazole derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known to mimic carboxylate groups, making it a useful scaffold in the design of enzyme inhibitors and receptor ligands.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the butenamide moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide: Lacks the dimethyl groups on the phenyl ring, which may affect its binding properties and reactivity.
(Z)-N-((1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Contains methoxy groups instead of methyl groups, potentially altering its electronic properties and interactions with molecular targets.
Uniqueness
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide stands out due to the presence of the 3,4-dimethylphenyl group, which can enhance hydrophobic interactions and improve binding affinity in biological systems. This structural feature may also influence the compound’s reactivity and stability in chemical reactions.
属性
IUPAC Name |
(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-4-5-14(20)15-9-13-16-17-18-19(13)12-7-6-10(2)11(3)8-12/h4-8H,9H2,1-3H3,(H,15,20)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARNNFWDIJIQW-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
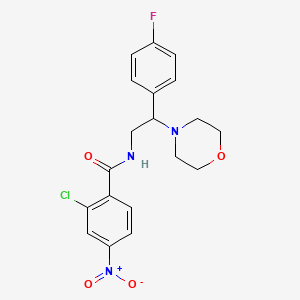
![1-[(2-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2775935.png)
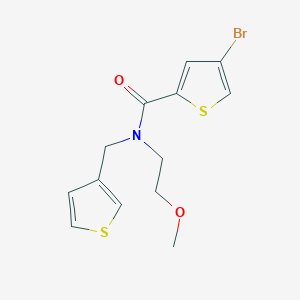
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)

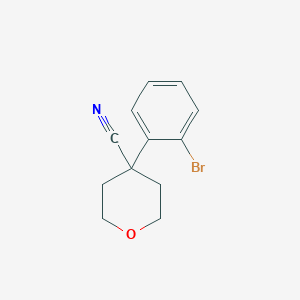
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)
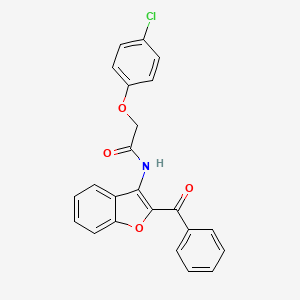
![2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2775948.png)
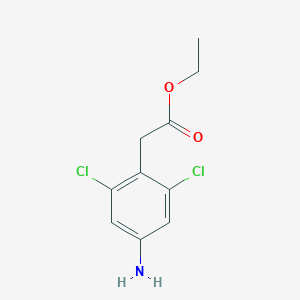
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
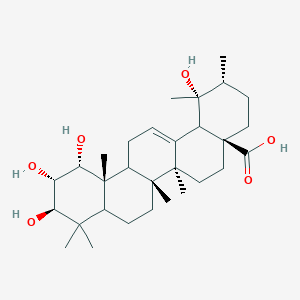
![2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)

